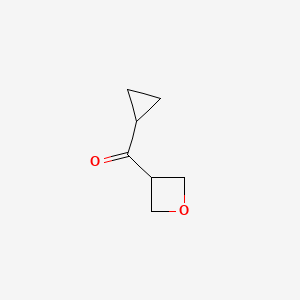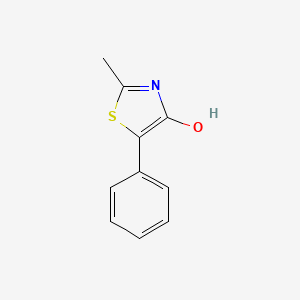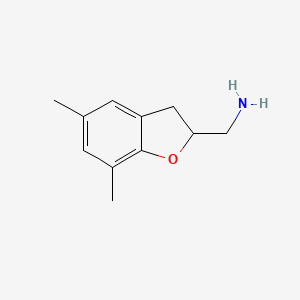![molecular formula C19H19NOS B11769397 4-[3-(Pyrrolidin-1-ylmethyl)benzoyl]thiobenzaldehyde](/img/structure/B11769397.png)
4-[3-(Pyrrolidin-1-ylmethyl)benzoyl]thiobenzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[3-(Pyrrolidin-1-ylmethyl)benzoyl]thiobenzaldehyde is a complex organic compound that features a pyrrolidine ring attached to a benzoyl group, which is further connected to a thiobenzaldehyde moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(Pyrrolidin-1-ylmethyl)benzoyl]thiobenzaldehyde typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Acetal Reaction: The initial step involves the formation of an acetal intermediate from terephthalaldehyde.
Nucleophilic Reaction: This intermediate then undergoes a nucleophilic substitution reaction with pyrrolidine to form the desired pyrrolidinylmethyl group.
Hydrolysis Reaction: Finally, the acetal is hydrolyzed to yield this compound
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Análisis De Reacciones Químicas
Types of Reactions
4-[3-(Pyrrolidin-1-ylmethyl)benzoyl]thiobenzaldehyde can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The benzoyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used as reducing agents.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents such as bromine (Br₂) or nitric acid (HNO₃).
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding alcohols.
Substitution: Halogenated or nitrated derivatives of the benzoyl group.
Aplicaciones Científicas De Investigación
4-[3-(Pyrrolidin-1-ylmethyl)benzoyl]thiobenzaldehyde has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials .
Mecanismo De Acción
The mechanism of action of 4-[3-(Pyrrolidin-1-ylmethyl)benzoyl]thiobenzaldehyde involves its interaction with specific molecular targets and pathways. The pyrrolidine ring and benzoyl group are known to interact with various enzymes and receptors, potentially inhibiting or modulating their activity. This can lead to a range of biological effects, such as antimicrobial or anticancer activity .
Comparación Con Compuestos Similares
Similar Compounds
- 4-(Pyrrolidin-1-ylmethyl)benzaldehyde
- 4-(Pyrrolidin-1-ylmethyl)benzonitrile
- 4-(Pyrrolidin-1-ylmethyl)benzylamine
Uniqueness
4-[3-(Pyrrolidin-1-ylmethyl)benzoyl]thiobenzaldehyde is unique due to the presence of both a thiobenzaldehyde moiety and a pyrrolidine ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development in various scientific fields .
Propiedades
Fórmula molecular |
C19H19NOS |
|---|---|
Peso molecular |
309.4 g/mol |
Nombre IUPAC |
4-[3-(pyrrolidin-1-ylmethyl)benzoyl]thiobenzaldehyde |
InChI |
InChI=1S/C19H19NOS/c21-19(17-8-6-15(14-22)7-9-17)18-5-3-4-16(12-18)13-20-10-1-2-11-20/h3-9,12,14H,1-2,10-11,13H2 |
Clave InChI |
AKICCKBMMGEYJX-UHFFFAOYSA-N |
SMILES canónico |
C1CCN(C1)CC2=CC(=CC=C2)C(=O)C3=CC=C(C=C3)C=S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


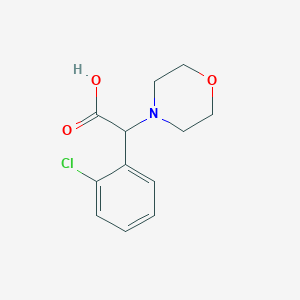
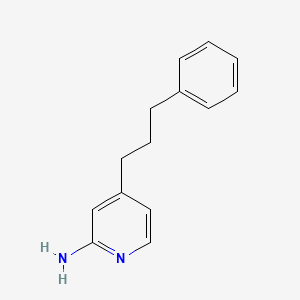

![N-Boc-1-[3-(aminomethyl)cyclopentyl]methanamine](/img/structure/B11769332.png)
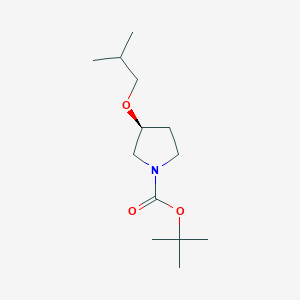

![Ethyl 3-[(3-ethoxy-3-oxopropyl)-pyridin-2-ylamino]propanoate](/img/structure/B11769358.png)
